2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a cyclopropane ring fused to an indene moiety, with a dioxaborolane group attached. This structure imparts the compound with distinct chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the formation of the spirocyclic core followed by the introduction of the dioxaborolane group. One common method involves the cyclopropanation of an indene derivative, followed by the reaction with a boronic ester to form the dioxaborolane moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating diseases related to epigenetic modifications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. For instance, as an LSD1 inhibitor, the compound binds to the active site of the enzyme, preventing it from demethylating histone proteins. This inhibition can alter gene expression and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine: Another spirocyclic compound with similar structural features but different functional groups.
Spirocyclic tranylcypromine derivatives: These compounds also feature spirocyclic structures and are potent LSD1 inhibitors.
Uniqueness
2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of a cyclopropane ring, an indene moiety, and a dioxaborolane group.
Properties
Molecular Formula |
C17H23BO2 |
---|---|
Molecular Weight |
270.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-spiro[1,2-dihydroindene-3,1'-cyclopropane]-4-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H23BO2/c1-15(2)16(3,4)20-18(19-15)13-7-5-6-12-8-9-17(10-11-17)14(12)13/h5-7H,8-11H2,1-4H3 |
InChI Key |
GTJMGPPHLKBGMT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCC34CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.